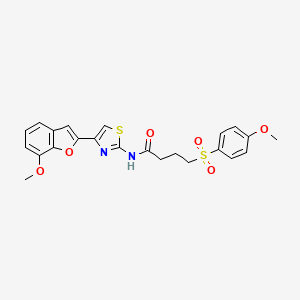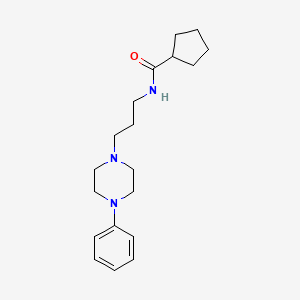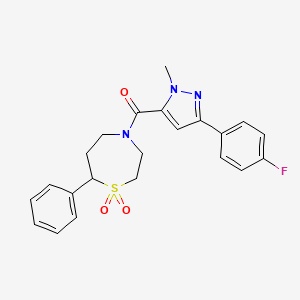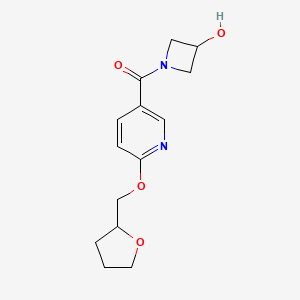![molecular formula C17H15ClN2O2S2 B2455343 N-{2-[2-(4-Chlorphenyl)-1,3-thiazol-4-yl]ethyl}benzolsulfonamid CAS No. 932987-55-8](/img/structure/B2455343.png)
N-{2-[2-(4-Chlorphenyl)-1,3-thiazol-4-yl]ethyl}benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. C646 is a potent inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF) and has been shown to have anticancer properties.
Wirkmechanismus
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in these systems .
Mode of Action
It is known that the thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . These reactions can lead to various changes in the target molecules, affecting their function.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways .
Result of Action
It is known that molecules containing a thiazole ring can have diverse biological effects, depending on their specific structure and the system in which they are introduced .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is its selectivity for PCAF over other histone acetyltransferases. This makes it a valuable tool for studying the role of PCAF in cancer and other diseases. However, N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has some limitations in lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro experiments. It is also sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
There are many future directions for the use of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide in scientific research. One area of interest is the role of PCAF in epigenetic regulation and its potential as a therapeutic target for cancer and other diseases. N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has also been studied for its potential use in combination with other anticancer agents. Further research is needed to fully understand the mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide and its potential applications in scientific research and medicine.
Conclusion
In conclusion, N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is a small molecule inhibitor that has been widely used in scientific research to study the role of histone acetyltransferases in cancer and other diseases. It has been shown to have anticancer properties and has potential as a therapeutic target for cancer and other diseases. While N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has some limitations in lab experiments, its selectivity for PCAF over other histone acetyltransferases makes it a valuable tool for studying the role of PCAF in disease. Further research is needed to fully understand the potential applications of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide in scientific research and medicine.
Synthesemethoden
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide involves the reaction of 4-chlorobenzyl bromide with potassium thioacetate to form 2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. This intermediate is then reacted with 2-bromoethylbenzenesulfonamide to form N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide. The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
- Forscher haben Derivate dieser Verbindung synthetisiert und auf ihr antimikrobielles Potenzial hin untersucht. In-vitro-Studien zeigten vielversprechende Aktivität gegen sowohl grampositive als auch gramnegative Bakterienarten sowie gegen Pilzstämme .
- Der Thiazol-Kern in dieser Verbindung trägt wahrscheinlich zu seinen antimikrobiellen Wirkungen bei, indem er die bakterielle Lipidbiosynthese und andere Mechanismen stört .
- Die Verbindungen d6 und d7 zeigten eine signifikante Antikrebsaktivität und sind daher potenzielle Kandidaten für die weitere Medikamentenentwicklung .
- Diese Ergebnisse legen nahe, dass diese Derivate als Leitverbindungen für die rationale Medikamentenentwicklung dienen könnten .
- Obwohl nicht direkt mit der angegebenen Verbindung verwandt, wurde ein ähnliches Derivat - 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzol - synthetisiert und auf seine Anti-HIV-Aktivität gegen HIV-1- und HIV-2-Stämme getestet .
Anti-mikrobielle Aktivität
Antikrebs-Eigenschaften
Molekular-Docking-Studien
Anti-HIV-Aktivität (Verwandte Verbindung)
Zytotoxizität gegenüber menschlichen Tumorzellen
Eigenschaften
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c18-14-8-6-13(7-9-14)17-20-15(12-23-17)10-11-19-24(21,22)16-4-2-1-3-5-16/h1-9,12,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBRIYKOIXAJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(Dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2455260.png)

![N-[1-Phenyl-2-(1,2,4-triazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2455262.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2455265.png)

![ethyl 4-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2455271.png)

![3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2455273.png)
![1-benzyl-2-hydroxy-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B2455274.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2455275.png)

![1-[(4-Fluorophenyl)methyl]benzotriazole](/img/structure/B2455282.png)
